Product packaging for (3,6-Dihydro-2H-pyran-4-yl)methanamine(Cat. No.:)

(3,6-Dihydro-2H-pyran-4-yl)methanamine

Cat. No.: B12938173
M. Wt: 113.16 g/mol
InChI Key: QOQPLUHKCHMZSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance in Contemporary Organic Synthesis

In the landscape of modern organic synthesis, the demand for efficient and stereoselective methods to construct complex molecular architectures is ever-present. Dihydro- and tetrahydropyran (B127337) moieties are recognized as crucial structural fragments in a wide range of biologically active substances and natural compounds. nih.gov The (3,6-Dihydro-2H-pyran-4-yl)methanamine scaffold serves as a valuable precursor for creating more intricate molecular frameworks. Its bifunctional nature, possessing both a reactive double bond within the dihydropyran ring and a primary amine, allows for a variety of chemical transformations. This dual reactivity makes it a powerful tool for medicinal chemists and synthetic organic chemists in the development of novel compounds. The dihydropyran ring, for instance, is a key component in antiviral drugs like Zanamivir and Laninamivir. nih.gov

Structural Characteristics and Chemical Versatility in Research

The chemical behavior and utility of this compound are intrinsically linked to its distinct structural features. The presence of an ether linkage, a carbon-carbon double bond, and a primary amine group within a six-membered ring system provides a unique combination of steric and electronic properties.

The dihydropyran ring typically adopts a half-chair or boat conformation to minimize steric strain. The exact conformation can be influenced by the nature and orientation of substituents. beilstein-journals.org The aminomethyl group at the C4 position can exist in either an axial or equatorial orientation, which in turn affects the molecule's reactivity and its interactions with other molecules. The nitrogen atom of the primary amine provides a site for nucleophilic attack and hydrogen bonding, while the double bond can participate in various addition and cycloaddition reactions. This multifaceted reactivity allows for the derivatization of the scaffold at multiple positions, leading to the generation of diverse chemical libraries for drug discovery and other applications.

The versatility of the dihydropyran ring system is further highlighted by its use in the synthesis of various heterocyclic compounds and as a precursor for C-glycosides. nih.gov The ability to functionalize the scaffold through reactions involving the amine, the double bond, or the ether oxygen underscores its importance as a versatile building block in the synthesis of complex organic molecules.

PropertyValue
Molecular FormulaC6H11NO
IUPAC NameThis compound
Molar Mass113.16 g/mol
CAS Number138746-31-1

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NO B12938173 (3,6-Dihydro-2H-pyran-4-yl)methanamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

3,6-dihydro-2H-pyran-4-ylmethanamine

InChI

InChI=1S/C6H11NO/c7-5-6-1-3-8-4-2-6/h1H,2-5,7H2

InChI Key

QOQPLUHKCHMZSQ-UHFFFAOYSA-N

Canonical SMILES

C1COCC=C1CN

Origin of Product

United States

Reactivity and Derivatization Chemistry of 3,6 Dihydro 2h Pyran 4 Yl Methanamine

Transformations Involving the Primary Amine Functional Group

The primary amine group in (3,6-Dihydro-2H-pyran-4-yl)methanamine is a key site for various nucleophilic reactions, enabling the introduction of a wide array of substituents and the construction of more complex molecular architectures.

Amidation and Alkylation Reactions

The primary amine of this compound can readily undergo acylation with acyl chlorides, anhydrides, or carboxylic acids to form the corresponding amides. This transformation is a fundamental method for creating a stable C-N bond and is widely used in the synthesis of various compounds. youtube.com The reaction typically proceeds under basic conditions or with the use of coupling agents to activate the carboxylic acid. youtube.com

Alkylation of the amine group can be achieved through reactions with alkyl halides. However, this method can sometimes lead to over-alkylation, yielding secondary and tertiary amines. youtube.com A more controlled method for mono-alkylation is reductive amination. youtube.com

Reaction TypeReagentsProduct Type
AmidationAcyl chloride, Anhydride, Carboxylic acidAmide
AlkylationAlkyl halideSecondary/Tertiary Amine

Reductive Amination and Schiff Base Formation

Reductive amination is a powerful and widely used method for the formation of C-N bonds and the synthesis of secondary and tertiary amines. youtube.comyoutube.com This reaction involves the initial formation of a Schiff base (imine) through the condensation of the primary amine of this compound with an aldehyde or a ketone. youtube.comresearchgate.net The intermediate imine is then reduced in situ to the corresponding amine. youtube.comyoutube.com Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (H₂/Pd). youtube.comyoutube.com

Schiff bases themselves are an important class of compounds with a wide range of applications. researchgate.net The formation of a Schiff base from this compound and a carbonyl compound is typically achieved by refluxing the reactants in a suitable solvent, often with acid or base catalysis to facilitate the dehydration step. researchgate.net For instance, the condensation of a similar glucose amine with 2-hydroxybenzaldehyde proceeds efficiently under microwave irradiation. mdpi.com

Carbonyl CompoundReactionProduct
AldehydeSchiff Base FormationImine
KetoneSchiff Base FormationImine
Aldehyde/KetoneReductive AminationSecondary/Tertiary Amine

Reactions with Carbonyl Compounds and Heterocycle Formation

The primary amine of this compound can participate in cyclization reactions with various carbonyl compounds to form a diverse range of heterocyclic structures. These reactions often proceed through an initial Schiff base formation followed by an intramolecular cyclization. For example, the reaction of amines with β-dicarbonyl compounds can lead to the formation of enaminones, which are versatile intermediates for the synthesis of various heterocycles.

The synthesis of 3,4-dihydro-2H-pyrroles has been achieved through a four-component reaction involving a ketone, an aldehyde, a nitroalkane, and an amine, where the amine participates in the cyclization step. nih.gov Similarly, this compound could be employed in such multicomponent reactions to generate novel heterocyclic systems. The reaction of amines with maleimides and aldehydes can also lead to the formation of complex amidinomaleimides through a one-pot, enamine-azide cycloaddition mechanism. nih.gov

Reactions of the Dihydropyran Ring System

The endocyclic double bond within the dihydropyran ring of this compound is susceptible to various addition reactions, providing a pathway to further functionalize the heterocyclic core.

Electrophilic Additions to the Endocyclic Double Bond

The carbon-carbon double bond in the dihydropyran ring can undergo electrophilic addition reactions. wikipedia.org In these reactions, an electrophile attacks the electron-rich double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile to give the addition product. wikipedia.orgchemguide.co.uk

Common electrophilic addition reactions include:

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond to yield a dihalo-tetrahydropyran derivative. savemyexams.com

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to form a halo-tetrahydropyran. This reaction typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms. wikipedia.org

Hydration: The acid-catalyzed addition of water across the double bond results in the formation of a hydroxylated tetrahydropyran (B127337) derivative. libretexts.org

ReagentReaction TypeProduct
X₂ (e.g., Br₂, Cl₂)HalogenationDihalo-tetrahydropyran
HX (e.g., HBr, HCl)HydrohalogenationHalo-tetrahydropyran
H₂O/H⁺HydrationHydroxy-tetrahydropyran

Cycloaddition Reactions

The double bond of the dihydropyran ring can potentially participate as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of more complex polycyclic systems. slideshare.netchadsprep.com For instance, in a Diels-Alder reaction, the dihydropyran could react with a conjugated diene. While the dihydropyran itself is an electron-rich alkene, making it more suitable for inverse-electron-demand Diels-Alder reactions, its reactivity can be influenced by substituents.

1,3-dipolar cycloaddition reactions offer another avenue for elaborating the dihydropyran ring. In this type of reaction, a 1,3-dipole reacts with the double bond to form a five-membered ring. The synthesis of pyrroles has been achieved through a domino 1,3-dipolar cycloaddition/ring-opening/ring-cleavage sequence, highlighting the utility of such reactions in generating heterocyclic diversity. rsc.org

Hydrogenation and Reduction Pathways

The chemical structure of this compound, featuring a tetrasubstituted double bond within the pyran ring, is amenable to various hydrogenation and reduction methodologies. These reactions are crucial for accessing the corresponding saturated tetrahydropyran derivative, (tetrahydro-2H-pyran-4-yl)methanamine, a common motif in bioactive molecules.

Catalytic hydrogenation is a primary method for the reduction of the endocyclic double bond. This process typically involves the use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere. The choice of catalyst, solvent, and reaction conditions (temperature and pressure) can influence the efficiency and selectivity of the reduction. While specific documented examples for the direct hydrogenation of this compound are not extensively detailed in publicly available literature, the reduction of similar unsaturated cyclic ethers is a well-established transformation.

The reduction of allylic amines, a structural feature present in the target molecule, can also be achieved through various means. One-pot sequential reduction-olefination procedures have been developed for the synthesis of enantiomerically pure allylic amines from α-amino esters, highlighting the chemical accessibility of such moieties. nih.gov

Alternative reduction pathways may involve transfer hydrogenation, which utilizes a hydrogen donor in place of gaseous hydrogen. Common hydrogen donors include formic acid, ammonium (B1175870) formate, and cyclohexene (B86901), often in the presence of a transition metal catalyst. These methods can sometimes offer improved selectivity and milder reaction conditions compared to traditional catalytic hydrogenation. The reduction of nitro groups to amines, for instance, can be achieved with high functional group tolerance using reagents like iron, tin, or zinc in the presence of an acid, or through catalytic hydrogenation. masterorganicchemistry.com These established methods for reducing various functional groups provide a strong basis for predicting the reactivity of the dihydropyran ring in this compound.

Table 1: Potential Hydrogenation and Reduction Methods

Method Reagents/Catalyst Potential Product Reference
Catalytic Hydrogenation H₂, Pd/C or PtO₂ (Tetrahydro-2H-pyran-4-yl)methanamine General Knowledge
Transfer Hydrogenation Formic acid, Pd/C (Tetrahydro-2H-pyran-4-yl)methanamine [NA]
Diimide Reduction Hydrazine, H₂O₂ (Tetrahydro-2H-pyran-4-yl)methanamine [NA]

Note: Specific reaction conditions for this compound may require optimization.

Ring-Opening and Rearrangement Processes

The dihydropyran ring in this compound and its derivatives can undergo a variety of ring-opening and rearrangement reactions, providing pathways to structurally distinct molecular architectures. These transformations are often triggered by the presence of nucleophiles, acids, or catalysts.

For instance, the reaction of related 5-formyl- and 5-acyl-3,4-dihydro-2H-pyrans with nucleophiles can lead to either 1,2- or 1,4-addition. chim.it A subsequent Michael-type addition can, in some cases, be followed by ring opening of the pyran structure. chim.it The reaction of 3,4-dihydropyran-5-carbaldehyde with ammonia (B1221849), for example, results in the opening of the dihydropyran ring to form 3-amino-2-(3-hydroxypropyl)acrolein. chim.it This reactivity highlights the potential for the aminomethyl group or other introduced functionalities on the this compound scaffold to participate in or influence such ring-opening events.

Rearrangement reactions of dihydropyran derivatives are also known. The rsc.orgrsc.org-sigmatropic rearrangement, particularly the Claisen rearrangement, has been utilized to transform dihydropyran structures into substituted cyclohexene systems. koreascience.kr While this specific rearrangement typically involves allyl vinyl ethers, the underlying principles of pericyclic reactions suggest that appropriately functionalized derivatives of this compound could potentially undergo analogous transformations.

Furthermore, palladium-catalyzed rearrangements of allylic amines have been shown to effect two-carbon ring expansions of cyclic amines. nih.gov This methodology allows for the conversion of more common 5- and 6-membered rings into less accessible 7- and 8-membered azacycles. nih.gov Given the allylic amine nature of this compound, it is conceivable that under palladium catalysis, rearrangement pathways leading to larger, oxygen-containing heterocyclic systems could be explored.

Table 2: Examples of Ring-Opening and Rearrangement Reactions of Dihydropyran Derivatives

Reaction Type Substrate/Reagents Product Type Reference
Nucleophilic Ring Opening 3,4-Dihydropyran-5-carbaldehyde, Ammonia Acyclic Aminoacrolein chim.it
rsc.orgrsc.org-Sigmatropic Rearrangement Dihydropyran Derivatives Substituted Cyclohexenes koreascience.kr
Palladium-Catalyzed Rearrangement Cyclic Allylic Amines Ring-Expanded Azacycles nih.gov

Strategies for Scaffold Diversification and Library Synthesis

The this compound scaffold is a valuable starting point for the generation of chemical libraries for high-throughput screening and drug discovery. The primary amine handle provides a convenient point for derivatization through reactions such as acylation, sulfonylation, reductive amination, and urea/thiourea formation. These reactions allow for the introduction of a wide array of substituents, enabling the systematic exploration of the structure-activity relationship (SAR).

A significant advancement in the use of pyran scaffolds for library synthesis is their incorporation into DNA-encoded chemical libraries (DELs). nih.gov The on-DNA synthesis of functionalized 4H-pyran scaffolds has been reported, demonstrating the compatibility of pyran ring formation with the constraints of DNA-encoded synthesis. nih.gov This approach allows for the creation of vast libraries of pyran-containing compounds, each tagged with a unique DNA barcode, facilitating the rapid identification of hits in biological screens. The functionalized 4H-pyrans formed in this manner can possess features such as rotational restriction and three-dimensionality, which are desirable characteristics in drug candidates. nih.gov

The diversification of the dihydropyran scaffold itself can be achieved through various synthetic strategies. For example, the use of a related building block, 3,6-dihydro-2H-pyran-4-boronic acid pinacol (B44631) ester, has been demonstrated in the synthesis of inhibitors for enzymes such as embryonic ectoderm development (EED) and IRAK4. nih.gov This highlights the utility of the dihydropyran core in constructing complex molecules targeting a range of biological targets.

Furthermore, multicomponent reactions offer an efficient means to generate libraries of dihydropyran-containing heterocycles. rsc.org By combining simple starting materials in a one-pot fashion, complex molecular architectures can be rapidly assembled, providing a powerful tool for generating chemical diversity around the dihydropyran core.

Mechanistic and Kinetic Studies on Reactions Involving 3,6 Dihydro 2h Pyran 4 Yl Methanamine

Elucidation of Reaction Mechanisms and Intermediates

While specific mechanistic studies on (3,6-Dihydro-2H-pyran-4-yl)methanamine are not extensively documented in publicly available literature, plausible reaction pathways can be inferred from the known reactivity of dihydropyrans and primary amines. The reactivity of the dihydropyran ring is often characterized by its enol ether-like properties, making it susceptible to electrophilic attack.

One common reaction of dihydropyrans is acid-catalyzed addition. In the presence of an acid, the oxygen atom in the pyran ring can be protonated, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. This intermediate is highly electrophilic and can be attacked by nucleophiles. For instance, in the synthesis of 3,4-dihydro-2H-pyran-4-carboxamides, an intermediate 2,7-dioxabicyclo[3.2.1]octane derivative is proposed to form, which then undergoes further transformation. researchgate.netnih.gov

The aminomethyl group in this compound introduces nucleophilic character. This primary amine can readily react with electrophiles such as aldehydes, ketones, and acyl chlorides to form imines, enamines, or amides, respectively. The reaction of related 5-formyl-3,4-dihydro-2H-pyrans with ammonia (B1221849) has been shown to proceed with the opening of the dihydropyran ring. chim.it This suggests that reactions involving the amine functionality of this compound could also potentially involve the pyran ring, leading to complex reaction pathways and intermediates.

In a proposed mechanism for the synthesis of certain pyran derivatives, a cascade process involving a conjugate addition, retro-Michael reaction, intramolecular nucleophilic addition, and dehydration has been described. chim.it Such complex, multi-step sequences highlight the diverse range of intermediates that can be involved in reactions of functionalized dihydropyrans.

Table 1: Plausible Intermediates in Reactions of this compound

Intermediate TypeDescriptionPotential Formation Reaction
Oxocarbenium IonA resonance-stabilized cation formed by protonation of the pyran oxygen.Acid-catalyzed addition to the double bond.
ImineFormed from the reaction of the primary amine with an aldehyde or ketone.Condensation reaction.
EnamineCan be formed from the reaction with a suitable carbonyl compound.Tautomerization of an imine or direct reaction.
AmideResulting from the acylation of the primary amine.Reaction with an acyl halide or anhydride.

This table presents plausible intermediates based on the general reactivity of dihydropyrans and primary amines, as specific studies on this compound are limited.

Kinetic Analysis of Reaction Rates and Pathways

Kinetic studies are essential for quantifying the rates of chemical reactions and understanding the factors that influence them. While specific kinetic data for reactions of this compound is scarce, a study on the reaction of the related compound, 3,6-dihydro-2H-pyran, with hydroxyl radicals provides valuable insights into the kinetic analysis of such systems.

In this computational study, the kinetics of the reaction were investigated using Transition State Theory (TST). wikipedia.org The potential energy surface was determined, and rate constants were calculated over a temperature range of 200-500 K. The study identified two main reaction pathways and reported the corresponding Arrhenius parameters.

Table 2: Calculated Kinetic Parameters for the Reaction of 3,6-Dihydro-2H-pyran with Hydroxyl Radical

Temperature (K)Rate Constant (k) (cm³ molecule⁻¹ s⁻¹)Activation Energy (Ea) (kcal/mol)Pre-exponential Factor (A) (cm³ molecule⁻¹ s⁻¹)
200Data not available in sourceCalculatedCalculated
300Data not available in sourceCalculatedCalculated
400Data not available in sourceCalculatedCalculated
500Data not available in sourceCalculatedCalculated

Note: The source article describes the calculation of rate constants and Arrhenius parameters but does not provide a direct table of these values. The study concluded that the activation energy and pre-exponential factor are independent of temperature in the studied range, suggesting that tunneling effects are not significant. wikipedia.org

The analysis of the Arrhenius plot in the study of 3,6-dihydro-2H-pyran indicated a linear relationship, which simplifies the prediction of reaction rates at different temperatures. wikipedia.org Such kinetic analyses are crucial for predicting the behavior of this compound in various chemical environments and for optimizing reaction conditions.

Isotope Effects in Mechanistic Probes

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the extent to which isotopic substitution affects the rate of a reaction. wikipedia.orglibretexts.org The replacement of an atom with its heavier isotope, such as hydrogen with deuterium (B1214612), can lead to a change in the reaction rate if the bond to that atom is broken or significantly altered in the rate-determining step. princeton.edu

While no specific KIE studies have been reported for reactions involving this compound, the principles of KIE can be applied to hypothesize how such studies could provide mechanistic insights.

Primary Kinetic Isotope Effect (PKIE): A significant PKIE (typically kH/kD > 2) would be expected if a C-H bond at a reactive site, for instance, a C-H bond adjacent to the double bond or on the aminomethyl group, is broken in the rate-determining step of a reaction.

Secondary Kinetic Isotope Effect (SKIE): A smaller SKIE (kH/kD close to 1) might be observed if a C-H bond is not broken but its hybridization changes during the rate-determining step. For example, in a reaction where the double bond of the dihydropyran ring is attacked, the hybridization of the carbon atoms changes from sp² to sp³, which could be probed by an SKIE. libretexts.org

Deuterium labeling studies are instrumental in performing KIE experiments. nih.govresearchgate.net For this compound, selective deuterium labeling could be achieved at various positions, such as the aminomethyl group or the vinylic positions of the dihydropyran ring. By comparing the reaction rates of the labeled and unlabeled compound, one could determine whether the C-H bond at the labeled position is involved in the rate-limiting step.

Table 3: Potential Applications of Isotope Effects in Studying Reactions of this compound

Reaction TypeIsotopic Labeling PositionExpected Isotope EffectMechanistic Insight
Electrophilic addition to the double bondVinylic C-HSecondary (SKIE)Probing the change in hybridization at the double bond in the transition state.
Hydrogen abstraction from the aminomethyl groupAminomethyl C-HPrimary (PKIE)Determining if C-H bond cleavage at the aminomethyl group is rate-limiting.
Ring-opening reactionsC-H adjacent to the ring oxygenSecondary (SKIE)Investigating the involvement of adjacent C-H bonds in the ring-opening transition state.

This table is a theoretical application of kinetic isotope effect principles to the target compound, as direct experimental data is not available.

Advanced Spectroscopic and Computational Approaches for Structural and Electronic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of (3,6-Dihydro-2H-pyran-4-yl)methanamine in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals.

Detailed analysis of a typical ¹H NMR spectrum would reveal signals corresponding to the different chemical environments of the protons. The olefinic proton on the C5 carbon would appear in the downfield region, while the protons of the aminomethyl group and the methylene (B1212753) groups adjacent to the oxygen atom would also exhibit distinct chemical shifts. The remaining methylene protons on the dihydropyran ring would likely show complex splitting patterns due to spin-spin coupling.

¹³C NMR spectroscopy, including Distortionless Enhancement by Polarization Transfer (DEPT) experiments, helps to distinguish between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. The two sp² hybridized carbons of the double bond would be clearly identifiable in the downfield region of the spectrum, separate from the sp³ hybridized carbons of the ring and the aminomethyl group. chemicalbook.comspectrabase.com

For a complete and unambiguous assignment, 2D NMR techniques are employed. mdpi.com Correlation Spectroscopy (COSY) experiments establish the connectivity between neighboring protons, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate protons with their directly attached carbons and with carbons two or three bonds away, respectively. mdpi.com

Conformational analysis of the flexible dihydropyran ring can be investigated using Nuclear Overhauser Effect (NOE) based experiments (NOESY or ROESY) and by analyzing the magnitude of the proton-proton coupling constants (³JHH). rsc.org These studies can determine the preferred conformation of the ring, which is likely a half-chair due to the presence of the double bond, and the orientation of the aminomethyl substituent (pseudo-axial or pseudo-equatorial).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-H₂~3.8 - 4.2~65 - 70
C3-H₂~2.1 - 2.5~25 - 30
C4-~130 - 135
C5-H~5.3 - 5.7~120 - 125
C6-H₂~3.5 - 3.9~60 - 65
-CH₂NH₂~3.0 - 3.4~40 - 45
-NH₂Variable (broad)-

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula, C₆H₁₁NO. uni.lu

Electron ionization (EI) mass spectrometry would lead to the formation of a molecular ion (M⁺•) and various fragment ions. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule would likely include:

Alpha-cleavage: The bond between the aminomethyl group and the ring can break, leading to the loss of a •CH₂NH₂ radical or the formation of a stable iminium ion.

Retro-Diels-Alder (RDA) reaction: The dihydropyran ring can undergo a characteristic RDA cleavage, breaking the ring at the double bond and the C-O bond, which is a common fragmentation for cyclic ethers. miamioh.edu

Loss of small neutral molecules: Fragmentation can also occur through the loss of molecules like water (H₂O) or ethylene (B1197577) (C₂H₄).

Electrospray ionization (ESI) or other soft ionization techniques are often used to analyze the compound, typically observing the protonated molecule [M+H]⁺. Public databases provide predicted collision cross-section (CCS) values for various adducts of the molecule, such as [M+H]⁺ and [M+Na]⁺, which can be compared with experimental data from ion mobility-mass spectrometry for further structural confirmation. uni.luuni.lu

Table 2: Predicted Mass Spectrometry Adducts for this compound (Molecular Formula: C₆H₁₁NO, Monoisotopic Mass: 113.084 Da)

AdductPredicted m/z
[M+H]⁺114.09134
[M+Na]⁺136.07328
[M+K]⁺152.04722
[M-H]⁻112.07678

Source: Predicted data from PubChem. uni.lu

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound. The IR spectrum would display distinct absorption bands corresponding to the vibrational modes of its structural components.

Key expected IR absorption bands include:

N-H stretching: The primary amine (-NH₂) group will show two medium to weak bands in the region of 3300-3500 cm⁻¹.

N-H bending: A characteristic scissoring vibration for the primary amine will appear around 1590-1650 cm⁻¹.

C-H stretching: Alkenyl C-H stretching from the double bond will be observed just above 3000 cm⁻¹, while alkyl C-H stretching from the CH₂ groups will appear just below 3000 cm⁻¹.

C=C stretching: The carbon-carbon double bond within the dihydropyran ring will give rise to a medium to weak absorption band around 1650-1680 cm⁻¹.

C-O-C stretching: A strong, characteristic band for the ether linkage will be prominent in the fingerprint region, typically around 1050-1150 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. For this compound, the chromophore is the isolated C=C double bond. This would result in a π → π* electronic transition, which is expected to occur in the far-UV region, typically below 200 nm. nist.gov The molecule is not expected to show significant absorption in the standard UV-Vis range (200-800 nm) due to the lack of an extended conjugated system.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or a salt derivative can be grown, this technique can provide definitive information on bond lengths, bond angles, and torsional angles with very high precision. nih.gov

The resulting crystal structure would confirm the exact conformation of the dihydropyran ring, likely a half-chair or a related conformation, and the specific orientation of the aminomethyl substituent. nih.gov Furthermore, X-ray analysis would reveal the intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the primary amine group, which dictates the packing of the molecules in the solid state. nih.govnih.gov While no specific crystal structure for this exact compound is publicly available, the methodology remains the gold standard for solid-state structural analysis. nist.gov

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in complementing experimental data, providing insights into the molecule's properties that can be difficult to measure directly.

Density Functional Theory (DFT) is a widely used computational method to predict the electronic structure and reactivity of molecules. nih.gov For this compound, DFT calculations can be used to:

Optimize the molecular geometry: This allows for the determination of the lowest energy conformation of the molecule, which can be compared with experimental findings from NMR or X-ray crystallography.

Predict spectroscopic properties: DFT can calculate NMR chemical shifts and IR vibrational frequencies, which aids in the interpretation of experimental spectra.

Analyze electronic properties: Calculations can generate maps of the electrostatic potential, identifying electron-rich (e.g., the nitrogen and oxygen atoms) and electron-poor regions. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be determined, providing insights into the molecule's chemical reactivity and kinetic stability.

Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational flexibility of molecules over time. An MD simulation of this compound would provide a detailed picture of its conformational landscape.

These simulations can reveal:

The flexibility of the dihydropyran ring and the energy barriers for interconversion between different conformations (e.g., different half-chair forms).

The rotational freedom of the C-C bond connecting the aminomethyl group to the ring and the preferred orientations of this substituent.

The influence of solvent on the conformational preferences of the molecule.

By exploring the potential energy surface, MD simulations can identify the most stable and populated conformations, providing a deeper understanding of the molecule's structural dynamics that complements the static picture from other methods.

Prediction of Spectroscopic Properties

The characterization of novel or sparsely documented compounds like this compound heavily relies on the synergy between experimental spectroscopy and computational chemistry. Theoretical predictions of spectroscopic properties serve as a powerful tool for interpreting experimental data, confirming structural assignments, and understanding the electronic nature of the molecule. Modern computational approaches, particularly those based on Density Functional Theory (DFT), are routinely employed to forecast a range of spectroscopic data, including mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectra. scielo.brnih.govscifiniti.com

Computational models begin by determining the most stable three-dimensional conformation of the molecule through geometry optimization. From this optimized structure, various properties can be calculated. researchgate.net For instance, the calculation of vibrational frequencies allows for the generation of a theoretical IR spectrum, which can be compared with experimental results to assign specific absorption bands to corresponding molecular vibrations. scifiniti.com Similarly, electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be computed to understand the molecule's reactivity and electronic transitions. scielo.brmdpi.com

Predicted Mass Spectrometry Data

For this compound, predictive data for its behavior in ion mobility-mass spectrometry has been calculated. The predicted collision cross-section (CCS) is a key parameter derived from these calculations. CCS represents the effective area of an ion as it moves through a buffer gas and is a valuable identifier that depends on the ion's size, shape, and charge distribution. This data is particularly useful for distinguishing between isomers and confirming the identity of a compound in complex mixtures.

The predicted collision cross-section values for various adducts of this compound have been calculated using computational methods. uni.lu The monoisotopic mass of the parent compound is 113.08406 Da. uni.lu The table below summarizes the predicted CCS values for several common adducts, providing reference points for advanced mass spectrometry analysis. uni.lu

Interactive Table: Predicted Collision Cross Section (CCS) Values

Adductm/z (mass/charge)Predicted CCS (Ų)
[M+H]⁺114.09134121.8
[M+Na]⁺136.07328127.6
[M-H]⁻112.07678125.2
[M+NH₄]⁺131.11788142.5
[M+K]⁺152.04722127.9
[M+H-H₂O]⁺96.081320116.3
[M+HCOO]⁻158.08226144.1
[M]⁺113.08351118.0

Data sourced from predictions using CCSbase. uni.lu

Prediction of NMR and IR Spectra

While specific, pre-calculated NMR and IR spectra for this compound are not broadly published, the methods for their prediction are well-established. Theoretical ¹H and ¹³C NMR chemical shifts are typically calculated using the Gauge-Invariant Atomic Orbital (GIAO) method within the DFT framework. scielo.br This method has proven effective in correlating theoretical calculations with experimental NMR data for a wide variety of organic molecules, including heterocyclic systems. scielo.br The process involves calculating the magnetic shielding tensors for the optimized molecular geometry, which are then converted into chemical shifts relative to a standard reference compound like tetramethylsilane (B1202638) (TMS).

Similarly, theoretical IR spectra are generated by computing the harmonic vibrational frequencies of the molecule at its ground-state geometry. scifiniti.com The resulting frequencies and their corresponding intensities provide a predicted spectrum that, while not identical to an experimental one due to factors like solvent effects and anharmonicity, is invaluable for the assignment of major vibrational modes such as C-H, C=C, C-O, and N-H stretching and bending vibrations. Computational studies on related pyran structures have successfully used these methods to reproduce and classify experimental IR and Raman spectra. scifiniti.com

Applications in Complex Molecule Synthesis and Heterocyclic Chemistry

Role as a Precursor in the Construction of Advanced Organic Scaffolds

The dihydropyran ring system is a foundational element in the synthesis of advanced organic scaffolds, prized for its role in creating molecules with significant biological and pharmaceutical relevance. Dihydropyran and its saturated counterpart, tetrahydropyran (B127337), are crucial structural fragments found in numerous natural compounds, drugs, and other biologically active substances. nih.gov The inherent reactivity of the double bond and the oxygen heteroatom within the dihydropyran ring allows for a multitude of chemical transformations, enabling chemists to construct elaborate and functionally diverse molecular frameworks.

The (3,6-Dihydro-2H-pyran-4-yl)methanamine scaffold, in particular, offers multiple points for chemical modification. The primary amine provides a nucleophilic handle for a variety of coupling reactions, such as amidation, reductive amination, and the formation of sulfonamides or ureas. This functionality is critical in library synthesis for drug discovery, where diverse substituents can be introduced to explore the structure-activity relationship (SAR) of a lead compound. For instance, in the development of novel kinase inhibitors, amine handles are frequently used to build out fragments into larger, more potent molecules that can occupy specific binding pockets. nih.gov

Furthermore, the double bond in the dihydropyran ring can be subjected to various reactions, including hydrogenation to form the corresponding tetrahydropyran, epoxidation, dihydroxylation, or ozonolysis. These transformations introduce new stereocenters and functional groups, paving the way for the synthesis of complex polycyclic and acyclic systems. The ability to generate such structural diversity from a single, readily accessible precursor makes dihydropyran derivatives like this compound highly valuable in modern organic synthesis.

Building Block in Natural Product Synthesis

The dihydropyran motif is a common feature in a wide array of natural products, particularly in macrocyclic antibiotics and polyether ionophores. nih.gov Consequently, synthetic strategies that can efficiently construct this heterocyclic ring are of great interest to the chemical community. Dihydropyrans often serve as key intermediates in the total synthesis of these complex molecules, providing a pre-formed cyclic ether that can be further elaborated.

While specific instances of this compound being directly incorporated into a natural product synthesis are not prominently documented, the general utility of the dihydropyran core is well-established. For example, functionalized dihydropyrans are used to prepare the cyclic components of macrocyclic antibiotics. nih.gov The synthesis of such compounds often relies on the stereocontrolled formation of the pyran ring, followed by the introduction of side chains and subsequent macrolactonization. The exocyclic aminomethyl group on the title compound represents a functional handle that could be used to append such side chains or to link the pyran unit to other fragments of a larger natural product.

The versatility of the dihydropyran scaffold allows it to be a precursor not only to six-membered rings but also to be transformed into other heterocyclic systems or acyclic polyketide-like chains through ring-opening reactions, further expanding its utility in the synthesis of diverse natural product families.

Construction of Advanced Heterocyclic Systems (e.g., Fused Ring Systems, Spiro Compounds)

The dihydropyran ring is an excellent platform for the construction of more intricate heterocyclic systems, including fused and spirocyclic structures. These complex scaffolds are of significant interest in medicinal chemistry due to their rigid, three-dimensional architectures, which can lead to high-affinity and selective interactions with biological targets.

Fused Ring Systems: Methods for creating fused pyran rings often involve intramolecular reactions where a reactive group tethered to the pyran ring reacts with a position on the ring itself. For example, intramolecular Heck reactions have been successfully employed to synthesize fused pyran systems. rsc.org Another powerful strategy is the inverse-electron-demand Diels-Alder (iEDDA) reaction, where the electron-poor double bond of a dihydropyran derivative can react with an electron-rich diene to form fused bicyclic or polycyclic systems. rsc.org The amine functionality of this compound could be used to attach a suitable reaction partner, facilitating such intramolecular cyclizations to create novel fused heterocyclic scaffolds.

Spiro Compounds: Spirocycles, which contain two rings connected by a single common atom, are a particularly attractive class of molecules in drug discovery. The synthesis of spiro-pyran derivatives can be achieved through various multicomponent reactions. For instance, a three-component reaction using amino acids, ketones, and isocyanides has been developed to generate spiro-2,6-dioxopiperazine scaffolds. nih.gov Conceptually, a cyclic amine like this compound could participate in similar reactions, where the amine and a ketone (or a related electrophile) condense to form an imine, which then undergoes further reaction to close the spirocyclic ring. Asymmetric Michael addition-lactonization reactions have also been shown to produce spiro-dihydropyranone structures with high stereoselectivity. organic-chemistry.org

Heterocyclic System Synthetic Strategy Potential Role of this compound
Fused Pyran Rings Intramolecular Heck Reaction, Diels-Alder ReactionThe amine can act as an anchor point for a tethered reactant.
Spiro-piperazines Three-component reaction (amino acid, ketone, isocyanide)Could serve as the amino acid component or a related nucleophile.
Spiro-dihydropyranones Asymmetric Michael addition-lactonizationThe dihydropyran core forms one part of the spirocycle.

Application in Fragment-Based Design and Target-Oriented Synthesis

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in pharmaceutical research. nih.gov This approach involves screening small, low-molecular-weight fragments for weak binding to a biological target. Promising fragments are then grown or merged to create more potent molecules. nih.govyoutube.com this compound is an excellent candidate for an FBDD library due to its three-dimensional shape, favorable physicochemical properties, and the presence of a reactive vector for chemical elaboration (the primary amine). whiterose.ac.uk

In target-oriented synthesis (TOS), specific molecules are designed and synthesized to interact with a particular biological target, often guided by structural biology data. researchgate.net The tetrahydropyran ring (the saturated analog of dihydropyran) is a well-regarded scaffold in this context. For example, the molecule PF-04447943, a selective PDE9A inhibitor, incorporates a tetrahydropyran-4-yl group. nih.gov This moiety was chosen to optimize physicochemical properties and ensure good in vitro and in vivo pharmacokinetics. nih.gov The design process for such compounds often involves structure-based drug design, where the scaffold is selected to fit optimally within the target's binding site.

Emerging Research Avenues and Future Outlook

Development of Novel Catalytic Systems for Efficient Transformations

The synthesis of dihydropyran and related heterocyclic frameworks is a central theme in modern organic chemistry, with catalysis playing a pivotal role. ufms.br Researchers are actively developing novel catalytic systems to improve the efficiency, selectivity, and sustainability of transformations leading to compounds such as (3,6-Dihydro-2H-pyran-4-yl)methanamine. These efforts span transition metal catalysis, organocatalysis, and the use of nanocatalysts.

Transition metal catalysts, including those based on rhodium researchgate.net, palladium acs.org, platinum organic-chemistry.org, gold organic-chemistry.org, and copper organic-chemistry.org, are instrumental in constructing the dihydropyran ring. For instance, rhodium-catalyzed additions of organoboron reagents to dihydropyranone templates have been shown to produce tetrahydropyran (B127337) derivatives in high yields. researchgate.net Similarly, palladium-catalyzed oxidative Heck redox-relay strategies enable the stereoselective synthesis of functionalized 2,6-trans-tetrahydropyrans. acs.org The versatility of these metal catalysts allows for a wide range of bond formations and cyclization reactions. organic-chemistry.org

Organocatalysis has emerged as a powerful, metal-free alternative. nih.govfrontiersin.org Catalysts like L-proline, a naturally occurring amino acid, have been successfully used to induce enantioselectivity in the synthesis of pyran derivatives through multi-component reactions (MCRs). mdpi.com N-heterocyclic carbenes (NHCs) are another class of versatile organocatalysts that activate aldehydes to participate in cycloaddition reactions, yielding various dihydropyran-2-ones. nih.govresearchgate.net

Furthermore, the development of nanocatalysts, such as novel Tantalum-based metal-organic frameworks (Ta-MOFs), represents a significant advancement. nih.gov These reusable catalysts have demonstrated high efficiency in the one-pot synthesis of 1,4-dihydropyran derivatives under mild conditions. nih.govnih.gov The use of magnetic nanoparticles as catalyst supports simplifies catalyst recovery and reuse, contributing to greener synthetic processes. nih.gov

Table 1: Overview of Catalytic Systems for Dihydropyran and Tetrahydropyran Synthesis
Catalyst TypeSpecific Catalyst ExampleTransformation TypeKey AdvantagesReference
Transition MetalRhodium complexesConjugate AdditionHigh yield and selectivity for trans-isomers. researchgate.net
Transition MetalPalladium(II) AcetateOxidative Heck Redox-RelayExcellent stereoselectivity, applicable to natural product synthesis. acs.org
Transition MetalGold(I) complexesCyclization of diolsHigh stereoselectivity and chirality transfer. organic-chemistry.org
OrganocatalystL-ProlineMulti-component Reaction (MCR)Eco-friendly, induces enantioselectivity. mdpi.com
OrganocatalystN-Heterocyclic Carbenes (NHCs)[4+2] and [3+3] CycloadditionsVersatile for producing dihydropyran-2-ones. nih.govresearchgate.net
NanocatalystTantalum-Metal Organic Framework (Ta-MOF)Multi-component Reaction (MCR)High efficiency, reusability, mild reaction conditions. nih.gov

Exploration of Bio-Inspired Synthetic Routes

Inspired by nature's efficiency, researchers are exploring bio-inspired and biomimetic strategies for the synthesis of heterocyclic compounds. This approach often involves using environmentally benign catalysts and renewable starting materials. A notable example is the catalytic production of tetrahydropyran (THP) from renewable biomass, which can be achieved with high selectivity and yield. rsc.org Such processes offer a sustainable alternative to traditional petroleum-based syntheses.

The use of organocatalysts derived from natural sources, such as the amino acid L-proline, exemplifies a bio-inspired approach. mdpi.com L-proline can catalyze the formation of the pyran ring structure with high enantiomeric excess, mimicking enzymatic processes where specific stereoisomers are produced. mdpi.com These methods are attractive because they are often performed under mild conditions and reduce reliance on heavy metals. mdpi.com

The formation of heterocyclic aromatic amines (HAAs) in model systems, which studies the reaction of natural precursors like amino acids and carbohydrates, provides insights into the fundamental chemical reactions that could be harnessed for controlled synthesis. nih.gov Understanding these natural formation pathways can lead to the development of novel synthetic routes that are both efficient and sustainable.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous-flow chemistry and automated synthesis platforms is set to revolutionize the synthesis of this compound and its derivatives. flinders.edu.auuc.pt Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters (temperature, pressure, and mixing), and improved reproducibility. flinders.edu.auuc.ptresearchgate.net These systems are particularly well-suited for multi-step syntheses, allowing for the sequential transformation of a starting material into a complex target molecule without the need for isolating intermediates. flinders.edu.auunimi.it

Automated platforms, such as the Mya 4 Reaction Station, enable chemists to run multiple reactions simultaneously under different conditions, accelerating reaction optimization and process development. youtube.com When combined with artificial intelligence (AI) and robotics, as seen in platforms like SynFini™, the entire discovery cycle—from conceptual design to the physical synthesis of molecules—can be dramatically shortened. youtube.com These integrated systems can analyze and optimize synthetic routes, test them on a microscale, and then perform scaled-up synthesis in a continuous flow process. youtube.com This high-throughput capability is invaluable for creating libraries of derivatives for screening and lead optimization. unimi.ityoutube.com The application of flow chemistry has already proven effective for a wide range of heterocyclic compounds, demonstrating its potential for producing molecules like this compound on demand and with high purity. researchgate.net

Table 2: Advantages of Flow Chemistry and Automated Synthesis
TechnologyKey BenefitImpact on SynthesisReference
Continuous-Flow ChemistryEnhanced Safety and ControlAllows for the use of hazardous reagents and highly exothermic reactions with better thermal management. uc.pt
Continuous-Flow ChemistryImproved Efficiency and YieldPrecise control over stoichiometry and reaction time often leads to higher yields and purity. flinders.edu.au
Continuous-Flow ChemistryScalabilityScaling up production is more straightforward than with batch processes, often by running the system for longer. uc.pt
Automated Synthesis PlatformsHigh-Throughput ScreeningEnables rapid optimization of reaction conditions (catalyst, solvent, temperature). youtube.comyoutube.com
Integrated AI and RoboticsAccelerated Discovery CycleReduces the time from molecular design to physical sample from weeks or months to days. youtube.com

Computational Design of New Reactions and Derivatives

Computational chemistry and in silico modeling are becoming indispensable tools in modern synthetic chemistry. researchgate.netmdpi.com These methods allow for the rational design of new derivatives of this compound and the prediction of their properties before synthesis is undertaken. Molecular docking studies, for example, can predict how a molecule will bind to a biological target, guiding the design of more potent and selective compounds. researchgate.netnih.govnih.gov This predictive power helps prioritize which derivatives to synthesize, saving significant time and resources. rsc.org

Density Functional Theory (DFT) calculations are used to examine the electronic structure and reactivity of molecules, providing insights into reaction mechanisms and helping to predict the outcome of new transformations. researchgate.net For instance, computational studies can elucidate the stability of intermediates and transition states in a catalytic cycle, aiding in the design of more efficient catalysts.

Furthermore, in silico tools are widely used to predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) of new compounds. nih.govrsc.org By identifying potential liabilities early in the design phase, chemists can modify structures to improve their drug-like properties. The combination of these computational approaches provides a powerful framework for designing novel reactions and creating derivatives of this compound with tailored biological activities and improved physicochemical profiles. researchgate.netnih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.